molecular formula C12H17NO3S B2756159 (E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide CAS No. 1799241-17-0

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide

Cat. No.: B2756159
CAS No.: 1799241-17-0
M. Wt: 255.33
InChI Key: NHAZADVJSKNKJW-ONEGZZNKSA-N
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Description

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide is an organic compound that features a furan ring, an acrylamide moiety, and a hydroxy-methylthio-propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acrylamide formation: The acrylamide moiety is introduced via the reaction of an appropriate acrylate with an amine.

    Side chain introduction: The hydroxy-methylthio-propyl side chain is attached through nucleophilic substitution or addition reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The acrylamide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxy-methylthio-propyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines derived from the acrylamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    (E)-3-(furan-3-yl)-N-(2-hydroxy-2-methylpropyl)acrylamide: Lacks the methylthio group, which may affect its reactivity and biological activity.

    (E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)butyramide: Similar structure but with a butyramide moiety instead of acrylamide.

Uniqueness: (E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide is unique due to the presence of the furan ring, acrylamide moiety, and hydroxy-methylthio-propyl side chain, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-12(15,9-17-2)8-13-11(14)4-3-10-5-6-16-7-10/h3-7,15H,8-9H2,1-2H3,(H,13,14)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAZADVJSKNKJW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=COC=C1)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=COC=C1)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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